3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide chemical structure
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide chemical structure
An In-depth Technical Guide to the Chemical Structure and Putative Function of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
Introduction: A Molecule of Designed Purpose
In the landscape of modern drug discovery, the rational design of small molecules to interact with specific biological targets is paramount. The compound 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide represents a fascinating case study in this endeavor. While not extensively documented in public literature, its structure is a deliberate amalgamation of moieties known for specific functions in medicinal chemistry. This guide provides a comprehensive analysis of its chemical architecture, a plausible synthetic pathway, predicted spectroscopic characteristics, and its putative role as a targeted enzyme inhibitor. The core of this molecule is a substituted benzamide scaffold, a privileged structure in pharmacology, appended with a 1-cyanocyclopropyl group—a key reactive moiety or "warhead" known to engage in reversible covalent inhibition of certain enzymes.[1][2][3] This document serves as a technical resource for researchers and drug development professionals interested in the synthesis and potential application of this and related compounds.
Chemical Identity and Predicted Physicochemical Properties
The molecule's structure is defined by a central benzamide core. The benzene ring is substituted at position 3 with a bromine atom and at position 2 with a methyl group. The amide nitrogen is substituted with a 1-cyanocyclopropyl group.
| Property | Value |
| IUPAC Name | 3-bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide |
| Molecular Formula | C12H11BrN2O |
| Molecular Weight | 280.14 g/mol |
| CAS Number | Not available |
| Predicted LogP | 2.9 (Calculated) |
| Predicted pKa | ~13.5 (Amide N-H) (Calculated) |
| Appearance | Predicted to be a white to off-white crystalline solid.[4] |
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide can be logically achieved through the formation of an amide bond between two key precursors: 3-bromo-2-methylbenzoic acid (1) and 1-amino-1-cyclopropanecarbonitrile (2) .
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Protocol 2.1: Synthesis of 3-Bromo-2-methylbenzoic Acid (1)
This precursor can be synthesized via electrophilic aromatic substitution of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. Bromination will preferentially occur at the positions meta to the carboxyl group and ortho/para to the methyl group, with position 3 being sterically accessible.
-
Dissolution: Dissolve 2-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.1 eq) to the solution. The reaction can be catalyzed by a source of electrophilic bromine, such as a catalytic amount of sulfuric acid.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromo-2-methylbenzoic acid as a white crystalline solid.[4][5]
Protocol 2.2: Preparation of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride (2)
While several multi-step syntheses exist, this intermediate is commercially available as its hydrochloride salt, which is the most practical starting point for laboratory-scale synthesis.[6][7]
Protocol 2.3: Amide Coupling to Yield the Final Product
The final step involves the coupling of the carboxylic acid and the amine using a standard peptide coupling agent to form the amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and common method.[8][9][10]
-
Activation: In an inert atmosphere (N2 or Ar), dissolve 3-bromo-2-methylbenzoic acid (1) (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stirring: Stir the mixture at 0 °C for 30 minutes to form the activated HOBt ester.
-
Amine Addition: Add 1-amino-1-cyclopropanecarbonitrile hydrochloride (2) (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the target compound, 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide.
Structural Elucidation and Predicted Spectroscopic Data
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted key signals based on the analysis of its functional groups.[11][12][13][14][15]
Predicted ¹H NMR (400 MHz, CDCl₃, δ in ppm):
-
Aromatic Protons (3H): Three signals in the range of 7.20-7.80 ppm, likely exhibiting doublet of doublets or triplet coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.
-
Amide Proton (1H): A broad singlet around 6.5-7.5 ppm, which may exchange with D₂O.
-
Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm.
-
Cyclopropyl Protons (4H): Two sets of multiplets in the range of 1.20-1.80 ppm, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.
Predicted ¹³C NMR (100 MHz, CDCl₃, δ in ppm):
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Nitrile Carbon (C≡N): A signal around 118-122 ppm.
-
Aromatic Carbons (6C): Multiple signals between 120-140 ppm. The carbon bearing the bromine (C-Br) would appear around 122 ppm.
-
Methyl Carbon (-CH₃): A signal around 18-22 ppm.
-
Cyclopropyl Carbons (3C): The quaternary carbon (C-CN) around 25-30 ppm and the two methylene carbons (-CH₂) around 15-20 ppm.
Predicted IR Spectroscopy (cm⁻¹):
-
N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.
-
C-H Stretch (Aromatic/Alkyl): Peaks just above and below 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240 cm⁻¹.[14]
-
C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.[14]
-
N-H Bend (Amide II): A medium peak around 1550 cm⁻¹.
Medicinal Chemistry Context and Putative Mechanism of Action
The structural components of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide strongly suggest its design as a cysteine protease inhibitor, particularly targeting enzymes like cathepsin K.[1][2][3]
The Cyanocyclopropyl "Warhead": The N-(1-cyanocyclopropyl)amide moiety is a known pharmacophore that acts as a reversible covalent inhibitor. The electrophilic nitrile group is positioned to interact with the nucleophilic thiol group of a cysteine residue in the enzyme's active site.[2][3] This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. The cyclopropyl ring constrains the geometry, which can enhance binding affinity and selectivity.[15]
The Benzamide Scaffold: The 3-bromo-2-methylbenzamide portion serves as the scaffold, responsible for orienting the cyanocyclopropyl "warhead" within the active site. The substituents on the benzene ring (bromo and methyl groups) are crucial for establishing non-covalent interactions (e.g., hydrophobic, van der Waals) with other residues in the enzyme's binding pockets (S1, S2, S3 subsites), thereby conferring potency and selectivity for the target enzyme over other related proteases.[16][17]
Caption: Putative mechanism of reversible covalent inhibition.
Safety and Handling
As a novel chemical entity, 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: The toxicological properties have not been established. Brominated aromatic compounds and nitriles can be toxic and irritants.[4] Standard precautions for handling research chemicals should be strictly followed.
Conclusion
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is a molecule designed with clear intent, leveraging established principles of medicinal chemistry. Its structure combines a proven reversible covalent "warhead" with a tunable scaffold, making it a strong candidate for a selective cysteine protease inhibitor. This guide has outlined a robust synthetic pathway, predicted its key analytical signatures, and provided a rationale for its potential biological activity. Further investigation, including synthesis, in vitro enzymatic assays, and structural biology studies, would be required to validate these hypotheses and fully characterize its potential as a therapeutic lead compound.
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